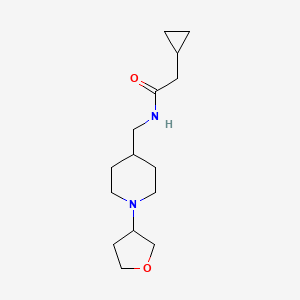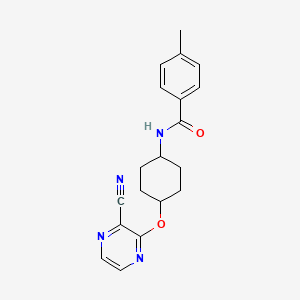
N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-4-methylbenzamide" is a synthetic molecule that appears to be designed for interaction with biological targets, potentially as a ligand for receptor binding. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds and their interactions with biological receptors, such as dopamine receptors, and their synthesis and structural analysis.
Synthesis Analysis
The synthesis of related compounds often involves the formation of benzamide derivatives with various substituents to achieve high affinity and selectivity for certain receptors. For example, the synthesis of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a potent dopamine D4 ligand, involves the use of arylpiperazines and a terminal benzamide fragment . Similarly, constrained analogues of N-[4-(4-arylpiperazin-1-yl)butyl]-3-methoxybenzamides were synthesized to improve affinity and selectivity for dopamine D3 receptors . These methods could potentially be adapted for the synthesis of "N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-4-methylbenzamide".
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial for their biological activity. The structure of N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide was determined using various spectroscopic methods and X-ray analysis, highlighting the importance of structural motifs for potential biological applications . Similarly, the title molecule in another study was characterized by elemental analysis, IR, Raman, and NMR spectral data, with conformational flexibility analyzed using DFT . These techniques could be applied to analyze the molecular structure of "N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-4-methylbenzamide".
Chemical Reactions Analysis
The reactivity of benzamide derivatives can be complex, as seen in the reaction of N3-phenylbenzamidrazone with cis-1,2-cyclohexanedicarboxylic anhydride, which was analyzed using computational techniques to identify the most stable conformers of the reaction products . The stability and biotransformation of N-(3-methylphenyl)-N'-cyanobenzamidine and analogues were also studied, providing insights into the hydrolysis products formed under different conditions . These studies can inform the potential reactivity of "N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-4-methylbenzamide".
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are essential for their pharmacological profile. The solubility, stability, and biotransformation of these compounds are often studied to understand their behavior in biological systems . The synthesis of a photoaffinity analog of an influenza fusion inhibitor, which included tritiation and coupling reactions, demonstrates the importance of purity and specific activity in the development of pharmaceutical agents . These aspects are relevant for a comprehensive analysis of the physical and chemical properties of "N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-4-methylbenzamide".
科学的研究の応用
Anticonvulsant Activity
Research on derivatives of benzamides, including compounds structurally related to N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-4-methylbenzamide, has shown potential anticonvulsant effects. A study demonstrated that certain 4-aminobenzamides exhibit significant anticonvulsant activity against seizures induced by electroshock and pentylenetetrazole in mice. These findings suggest the potential of benzamide derivatives in developing anticonvulsant therapies (Clark et al., 1984).
Hypoglycemic Activity
Another avenue of research has investigated the hypoglycemic activities of benzamide derivatives. A series of benzimidoylpyrazoles, which share a functional group relationship with the target compound, were synthesized and evaluated as hypoglycemic agents. These compounds have shown promise in combining the biological activities of beta-cytotrophic sulfonylureas and biguanides, indicating potential applications in diabetes management (Shroff et al., 1981).
Synthetic Chemistry and Drug Discovery
The target compound's structure hints at its utility in synthetic chemistry and drug discovery, particularly in the synthesis of novel pharmacologically active molecules. For example, the regioselective synthesis of 5-aminopyrazoles from reactions of amidrazones with activated nitriles demonstrates the compound's relevance in creating new chemical entities with potential therapeutic applications (Aly et al., 2017).
Antimicrobial Research
In antimicrobial research, thiazole derivatives incorporating the benzamide structure have been synthesized and shown to possess significant antibacterial and antifungal activities. These compounds have the potential for therapeutic application in treating microbial diseases, indicating the broad utility of benzamide derivatives in developing new antimicrobial agents (Desai et al., 2013).
特性
IUPAC Name |
N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-13-2-4-14(5-3-13)18(24)23-15-6-8-16(9-7-15)25-19-17(12-20)21-10-11-22-19/h2-5,10-11,15-16H,6-9H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAESPMNQTNTNAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2CCC(CC2)OC3=NC=CN=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-4-methylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(3,4-dimethylphenyl)-2-oxotetrahydro-1H-pyrrol-3-yl]-1H-indole-5-carboxamide](/img/structure/B3014240.png)
amino]-3-(4-fluorobenzyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B3014244.png)
![N-(3-fluoro-4-methylphenyl)-1-[3-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B3014245.png)
![6-Fluoro-N-[3-oxo-3-(pyridin-4-ylamino)propyl]pyridine-3-carboxamide](/img/structure/B3014248.png)
![methyl N-[1-oxo-2-(2-pyridinylmethyl)-1,2-dihydro-4-isoquinolinyl]carbamate](/img/structure/B3014250.png)
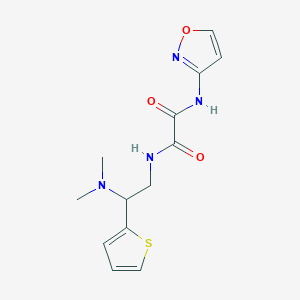
![N-[2-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]prop-2-enamide](/img/structure/B3014252.png)
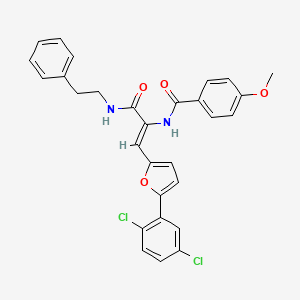
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B3014256.png)

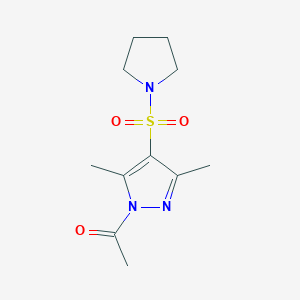
![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B3014259.png)

